molecular formula C26H21ClN2O5 B10894488 2-chloro-4-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-ethoxyphenyl 4-methoxybenzoate

2-chloro-4-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-ethoxyphenyl 4-methoxybenzoate

Cat. No.: B10894488
M. Wt: 476.9 g/mol
InChI Key: LJITYVOIRQGPHG-CPNJWEJPSA-N
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Description

2-chloro-4-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-ethoxyphenyl 4-methoxybenzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-ethoxyphenyl 4-methoxybenzoate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the core structure: This involves the reaction of 2-chloro-4-ethoxyphenol with appropriate reagents to introduce the cyano and oxo groups.

    Introduction of the phenylamino group: This step involves the reaction of the intermediate with aniline or its derivatives under specific conditions to form the phenylamino group.

    Final esterification: The final step involves the esterification of the intermediate with 4-methoxybenzoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-ethoxyphenyl 4-methoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can yield various substituted products.

Scientific Research Applications

2-chloro-4-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-ethoxyphenyl 4-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-ethoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenylamino derivatives and benzoate esters, such as:

Uniqueness

The uniqueness of 2-chloro-4-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-ethoxyphenyl 4-methoxybenzoate lies in its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H21ClN2O5

Molecular Weight

476.9 g/mol

IUPAC Name

[4-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2-chloro-6-ethoxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C26H21ClN2O5/c1-3-33-23-15-17(13-19(16-28)25(30)29-20-7-5-4-6-8-20)14-22(27)24(23)34-26(31)18-9-11-21(32-2)12-10-18/h4-15H,3H2,1-2H3,(H,29,30)/b19-13+

InChI Key

LJITYVOIRQGPHG-CPNJWEJPSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2)Cl)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)Cl)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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